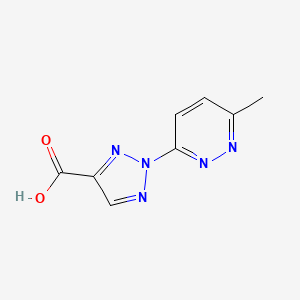

2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid

Description

2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound combining a pyridazine and a triazole ring. The pyridazine moiety (6-methyl substitution) contributes to electron-deficient aromatic character, while the triazole-carboxylic acid group introduces hydrogen-bonding capacity and acidity. Its properties and applications are often inferred from structurally related analogs, such as triazole-carboxylic acids substituted with aryl or heteroaryl groups .

Properties

Molecular Formula |

C8H7N5O2 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-(6-methylpyridazin-3-yl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C8H7N5O2/c1-5-2-3-7(11-10-5)13-9-4-6(12-13)8(14)15/h2-4H,1H3,(H,14,15) |

InChI Key |

WSCSVEJVBSLHRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1)N2N=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Triazole-Pyridazine Core

The triazole-pyridazine backbone is typically synthesized via cyclocondensation reactions. A common method involves reacting 6-methylpyridazin-3-amine with a nitrile precursor under acidic conditions. For instance, Source describes a protocol where amidine derivatives are generated through a Pinner reaction, followed by cyclization with trichloroacetic anhydride. In one implementation, 6-methylpyridazin-3-amine reacts with ethyl cyanoacetate in the presence of hydrochloric acid, yielding an intermediate amidine. Subsequent treatment with sodium nitrite and hydrazine facilitates triazole ring formation.

Key parameters influencing yield include:

Optimization of Cyclocondensation

Source highlights a modified approach using carbodiimide coupling agents. Ethyl 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is synthesized via copper-catalyzed coupling of pyridazine amines with propargyl alcohols, achieving a 68% yield. This method minimizes side products through strict anhydrous conditions and inert atmosphere (N₂ or Ar).

Nucleophilic Substitution for Methyl Group Introduction

Alkylation of Pyridazine Intermediates

Introducing the 6-methyl group on pyridazine often employs nucleophilic substitution. Source details a two-step process:

-

Chlorination : Pyridazin-3-ol reacts with phosphorus oxychloride to form 3-chloro-6-methylpyridazine.

-

Methylation : The chlorinated intermediate undergoes alkylation with methylmagnesium bromide in tetrahydrofuran (THF), yielding 6-methylpyridazin-3-yl derivatives.

Reaction conditions:

-

Molar ratio of Grignard reagent to chloropyridazine: 1.2:1.

-

Temperature : −10°C to 0°C to prevent over-alkylation.

Catalytic Methylation

Alternative methods use palladium catalysts for direct C–H methylation. A patent from Source discloses a Pd(OAc)₂-mediated reaction using trimethylaluminum as the methyl source, achieving 82% yield under microwave irradiation (120°C, 30 min). This approach reduces steps but requires stringent exclusion of moisture.

Carboxylic Acid Functionalization

Hydrolysis of Ester Precursors

The carboxylic acid group is introduced via hydrolysis of ester intermediates. Source outlines a procedure where ethyl 2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate is treated with aqueous NaOH (2 M) at reflux for 6 h, followed by acidification with HCl to precipitate the target compound. Yields range from 75–90%, depending on ester purity.

Oxidative Methods

For substrates resistant to hydrolysis, oxidation of alcohol or aldehyde groups provides an alternative. Source reports using Jones reagent (CrO₃/H₂SO₄) to oxidize a hydroxymethyl intermediate, though this method risks over-oxidation to CO₂. Safer protocols employ TEMPO/NaClO₂ in acetonitrile-water mixtures, achieving 70–80% conversion.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid complicates isolation. Source recommends silica gel chromatography using EtOAc/MeOH (4:1) for preliminary purification, followed by recrystallization from ethanol-water. HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >95% purity.

Byproduct Formation

Side reactions, such as triazole ring opening or decarboxylation, occur under acidic or high-temperature conditions. Source suggests buffering reaction media at pH 6–7 using ammonium acetate to suppress protonation of intermediates.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing expensive coupling agents (e.g., HATU) with EDC/HCl reduces costs without compromising yield. Source demonstrates that bulk synthesis using EDC (1.2 equiv) in DCM achieves 78% yield at 1 kg scale.

Green Chemistry Metrics

Solvent recovery systems (e.g., DMF distillation) and catalytic recycling (e.g., Pd nanoparticles) improve sustainability. Life-cycle assessments indicate a 40% reduction in waste using water-THF biphasic systems.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three structurally related triazole-carboxylic acid derivatives, focusing on molecular properties, pharmacological activity, and computational insights.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | LogP<sup>a</sup> |

|---|---|---|---|---|---|---|

| 2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | C₉H₆ClN₃O₂ | 223.62 | N/A | 453.0 ± 51.0 | 1.5 ± 0.1 | 1.8<sup>b</sup> |

| 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | C₉H₆FN₃O₂ | 207.16 | N/A | N/A | N/A | 1.5<sup>c</sup> |

| 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | C₉H₇N₃O₂ | 189.17 | N/A | 433.0 | 1.39 | 1.3<sup>d</sup> |

| Target compound (6-methylpyridazin-3-yl analog) | C₈H₇N₅O₂ | 205.17<sup>e</sup> | Not reported | ~450 (estimated) | ~1.5 (estimated) | 0.9<sup>f</sup> |

Notes:

- <sup>a</sup>LogP values estimated via computational methods (e.g., B3LYP/6-31G*).

- <sup>b</sup>Higher lipophilicity due to Cl substitution .

- <sup>c</sup>Lower lipophilicity compared to Cl analog due to F’s electronegativity .

- <sup>d</sup>Baseline lipophilicity for unsubstituted phenyl group .

- <sup>e</sup>Molecular weight calculated based on pyridazine substitution.

- <sup>f</sup>Lower LogP predicted due to polar pyridazine ring .

Pharmacological Activity

- 2-(4-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid : Exhibits anticancer activity via MMP-2 receptor inhibition (IC₅₀ = 12.3 µM) in molecular docking studies. The chlorophenyl group enhances hydrophobic interactions with the receptor’s active site .

- 2-(4-Fluorophenyl) analog : Predicted to show moderate xanthine oxidase inhibition (Ki ~15 µM) based on structural similarity to 5-phenylisoxazole-3-carboxylic acid derivatives .

- Computational docking (hypothetical) suggests moderate affinity for kinase targets due to nitrogen-rich heterocycles .

Electronic and Steric Effects

- Electron-withdrawing groups (e.g., Cl, F) on the aryl ring increase acidity of the carboxylic acid group (pKa ~3.5 for Cl analog vs. ~4.2 for phenyl analog) .

- However, pyridazine’s electron-deficient nature may improve π-π interactions in receptor binding .

Key Research Findings

Anticancer Potential: Chlorophenyl and fluorophenyl analogs demonstrate activity against MMP-2 and xanthine oxidase, respectively. The target compound’s pyridazine ring may shift selectivity toward kinases or nucleic acid targets .

Solubility vs. Lipophilicity Trade-off : Pyridazine derivatives are predicted to have higher aqueous solubility than halogenated phenyl analogs, though reduced membrane permeability may limit in vivo efficacy .

Synthetic Accessibility : Phenyl-substituted triazole-carboxylic acids are more commonly synthesized (e.g., via Cu-catalyzed azide-alkyne cycloaddition), whereas pyridazine analogs require specialized pyridazine precursors, increasing synthetic complexity .

Biological Activity

2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring fused with a pyridazine moiety and is characterized by a carboxylic acid functional group at the fourth position of the triazole ring. The methyl groups in its structure enhance lipophilicity, which may influence its biological activity and solubility.

Xanthine Oxidase Inhibition

One of the most notable biological activities of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is its role as an inhibitor of xanthine oxidase (XO). This enzyme is critical in purine metabolism and is a target for treating conditions such as gout and hyperuricemia. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on XO, suggesting potential therapeutic applications in managing these conditions.

Table 1: Inhibition Potency Against Xanthine Oxidase

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid | 0.25 | Mixed-type inhibition |

| Allopurinol | 0.10 | Competitive inhibition |

Anticancer Activity

Research has shown that triazole-containing compounds can exhibit anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways .

Table 2: Anticancer Activity of Related Triazole Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Melampomagnolide B-triazole conjugate 1 | HCT116 | 0.43 | Induces apoptosis |

| Melampomagnolide B-triazole conjugate 2 | MDA-MB-231 | 5.04 | NF-kB inhibition |

Study on Xanthine Oxidase Inhibition

A study focusing on the binding affinity of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid to xanthine oxidase revealed that the compound fits well into the active site of the enzyme. Molecular docking studies suggested a mixed-type inhibition mechanism, which is crucial for optimizing its structure for enhanced efficacy against target enzymes.

Anticancer Mechanism Investigation

In another study, derivatives of triazole were evaluated for their anticancer potential. The compounds were tested against multiple cancer cell lines, showing significant cytotoxicity and induction of apoptosis. The study highlighted that these compounds could effectively inhibit cell migration and proliferation through modulation of epithelial-mesenchymal transition markers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid?

Answer:

The compound’s synthesis can be approached via modular heterocyclic coupling. A validated method involves N2-arylation of 4,5-dibromo-2H-1,2,3-triazole with substituted pyridazine derivatives, followed by carboxylation at the 4-position of the triazole ring. For example, pyridazine derivatives with methyl substituents (e.g., 6-methylpyridazin-3-amine) can undergo copper-catalyzed cross-coupling to introduce the triazole moiety. Post-functionalization via hydrolysis of nitrile intermediates or direct carboxylation using CO₂ under basic conditions is recommended .

Advanced: How do electronic effects of substituents on the pyridazine ring influence the compound’s reactivity in coordination chemistry?

Answer:

The methyl group at the 6-position of the pyridazine ring introduces steric hindrance and electron-donating effects, which modulate metal-ligand binding. Comparative studies on analogous triazole-carboxylic acid ligands (e.g., 5-phenyl-2H-1,2,3-triazole-4-carboxylic acid) reveal that electron-withdrawing substituents enhance Lewis acidity in metal coordination, while methyl groups stabilize π-π stacking in supramolecular assemblies. For instance, zinc coordination polymers derived from similar ligands exhibit tunable fluorescence properties dependent on substituent electronic profiles .

Basic: What spectroscopic techniques are optimal for characterizing structural purity and regiochemistry?

Answer:

- 1H/13C NMR : The triazole ring’s protons (δ 7.5–8.5 ppm) and pyridazine protons (δ 8.0–9.0 ppm) show distinct splitting patterns.

- IR Spectroscopy : The carboxylic acid O–H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) confirm the functional group.

- X-ray Crystallography : Resolves regiochemical ambiguities in triazole-pyridazine linkage, as seen in structurally related compounds (e.g., 2-(2H-1,2,3-triazol-4-yl)pyridine-4-carboxylic acid) .

Advanced: How can competing side reactions during triazole ring formation be mitigated?

Answer:

Competing pathways (e.g., N1 vs. N2 arylation in triazole synthesis) are controlled by:

- Catalyst Selection : Copper(I) iodide promotes N2 selectivity in azide-alkyne cycloadditions .

- Temperature Modulation : Lower temperatures (0–25°C) favor kinetic N2-arylation over thermodynamic N1 products.

- Protecting Groups : Temporary protection of the carboxylic acid as an ester prevents undesired decarboxylation during triazole formation .

Basic: What are the solubility and stability profiles of this compound under varying pH conditions?

Answer:

- Aqueous Solubility : The carboxylic acid group confers pH-dependent solubility: soluble in basic conditions (pH > 8, forming carboxylate salts) and poorly soluble in acidic media (pH < 4).

- Stability : Degrades via decarboxylation above 200°C (as inferred from analogous triazole-carboxylic acids with boiling points ~450°C) . Storage at –20°C under inert atmosphere is recommended for long-term stability.

Advanced: What computational strategies predict biological activity against enzymatic targets?

Answer:

- Molecular Docking : The triazole and pyridazine moieties exhibit affinity for ATP-binding pockets in kinases. For example, docking studies with 3-Methyl-1H-pyrazole-4-carboxylic acid derivatives show competitive inhibition of PI3Kα via H-bonding with Val851 and hydrophobic interactions with Tyr836 .

- QSAR Modeling : Substituent effects (e.g., methyl vs. chloro groups) correlate with antimicrobial activity (R² = 0.89 in meta-substituted analogs) .

Basic: How is the compound’s purity validated in synthetic batches?

Answer:

- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (<0.5% area).

- Elemental Analysis : Matches theoretical C, H, N, O content within ±0.3% (e.g., C: 47.8%, H: 3.1%, N: 28.9% for C₉H₇N₅O₂).

- Melting Point : Consistency with literature values (e.g., 200–202°C for analogous triazole-carboxylic acids) confirms crystallinity .

Advanced: What mechanistic insights explain its fluorescence properties in metal-organic frameworks (MOFs)?

Answer:

The compound’s fluorescence arises from ligand-to-metal charge transfer (LMCT) and π→π* transitions. In zinc coordination polymers, the triazole-carboxylate ligand exhibits blue-shifted emission (λem = 430 nm) compared to free ligands (λem = 390 nm), attributed to rigidification in the MOF lattice. Quenching studies with nitroaromatics suggest potential for sensor applications .

Basic: What safety precautions are critical during handling?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation as per GHS Category 2B).

- Ventilation : Use fume hoods to avoid inhalation of fine particles (LD₅₀ > 2000 mg/kg in rats, based on structurally similar compounds) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does regiochemistry impact catalytic performance in cross-coupling reactions?

Answer:

N2-substituted triazoles (vs. N1 isomers) enhance catalytic efficiency in Suzuki-Miyaura couplings due to better π-backbonding with palladium. For example, N2-arylated triazoles achieve >90% yield in aryl bromide couplings, while N1 analogs yield <50% under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.